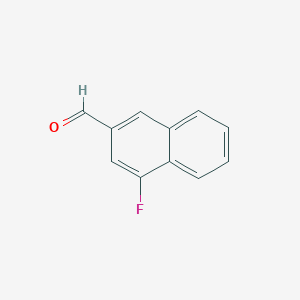

4-Fluoronaphthalene-2-carboxaldehyde

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of organofluorine chemistry, which began in earnest during the early 20th century. The foundational work in aromatic fluorination was established by Schiemann in 1927, who developed an aromatic fluorination methodology using diazonium salts of aromatic amines, which were subsequently decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction, known as the Schiemann reaction, provided the fundamental framework for introducing fluorine atoms into aromatic systems and continues to be utilized in the manufacture of fluoroaromatic compounds today.

The historical trajectory of naphthalene chemistry itself dates back to the early 1820s, when two separate reports described a white solid with a pungent odor derived from the distillation of coal tar. John Kidd, in 1821, described many properties of this substance and proposed the name naphthaline, as it had been derived from a kind of naphtha. The structural elucidation followed with Michael Faraday determining the chemical formula in 1826, and Emil Erlenmeyer proposing the structure of two fused benzene rings in 1866, which was confirmed by Carl Graebe three years later.

The specific synthesis and characterization of this compound represents a convergence of these two research areas. The compound is catalogued with the Chemical Abstracts Service number 1261783-61-2 and has been assigned the molecular formula C₁₁H₇FO with a molecular weight of 174.17 grams per mole. The development of reliable synthetic methodologies for this compound has been driven by its utility as a synthetic intermediate, particularly in pharmaceutical research and materials science applications.

Significance in Fluorinated Aromatic Chemistry

The significance of this compound in fluorinated aromatic chemistry stems from the unique electronic effects imparted by fluorine substitution in polycyclic aromatic systems. Research has demonstrated that the addition of fluorine atoms to aromatic rings brings about an additional set of π-bonding and antibonding orbitals, culminating in what has been termed "fluoromaticity". This phenomenon results in enhanced ring stability, characterized by smaller bond lengths within the ring and higher resistance to addition reactions.

The positioning of the fluorine atom at the 4-position of the naphthalene ring system in this compound creates a distinctive electronic environment that influences both its chemical reactivity and physical properties. Computational studies have investigated the aromatic nucleophilic substitution reactions of similar fluorinated naphthalene derivatives, including 4-fluoro-1-naphthaldehyde and 4-fluoro-2-naphthaldehyde, providing insights into the mechanistic pathways and reactivity patterns of these compounds. These investigations have revealed that the fluorine substituent significantly influences the compound's behavior in nucleophilic substitution reactions, making it a valuable probe for understanding structure-reactivity relationships in fluorinated aromatic systems.

The compound's utility extends beyond fundamental research into practical applications in medicinal chemistry. The strategic incorporation of fluorine atoms into aromatic drug candidates has become a cornerstone of modern pharmaceutical development, as fluorine substitution can dramatically alter pharmacokinetic properties, metabolic stability, and biological activity. The aldehyde functionality in this compound provides a versatile handle for further synthetic transformations, enabling the construction of more complex molecular architectures through condensation reactions, reductive aminations, and other carbonyl chemistry.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted naphthalene derivatives. The compound is properly named as this compound, indicating the presence of a fluorine atom at position 4 and an aldehyde group at position 2 of the naphthalene ring system. Alternative names found in the literature include 4-fluoronaphthalene-2-carbaldehyde and 4-fluoro-2-naphthaldehyde, though the former represents the most systematic designation.

The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as O=CC1=CC(F)=C2C=CC=CC2=C1, which explicitly defines the connectivity and substitution pattern. The International Chemical Identifier key for this compound provides a unique digital signature for database searches and chemical informatics applications.

From a classification perspective, this compound belongs to several important chemical categories. It is classified as a polycyclic aromatic hydrocarbon derivative, specifically a substituted naphthalene compound. The presence of the fluorine atom places it within the organofluorine compound family, while the aldehyde functionality classifies it as an aromatic aldehyde. This multi-functional nature makes it a versatile synthetic intermediate that can participate in a wide range of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₇FO | |

| Molecular Weight | 174.17 g/mol | |

| Chemical Abstracts Service Number | 1261783-61-2 | |

| MDL Number | MFCD18412311 | |

| Purity (typical commercial availability) | 95+% |

Position in Naphthalene Derivative Research

The research landscape surrounding naphthalene derivatives has experienced significant growth in recent years, driven by their applications in pharmaceuticals, materials science, and chemical biology. This compound occupies a unique position within this research framework due to its dual functionality and the specific positioning of its substituents.

Recent advances in naphthalene derivative synthesis have highlighted the importance of regioselective functionalization strategies. The development of tandem reactions for the synthesis of substituted naphthyl ketones has demonstrated the utility of ortho-alkynylacetophenone derivatives in constructing complex naphthalene-based structures. These methodological advances have provided new pathways for accessing fluorinated naphthalene derivatives with precise substitution patterns.

The compound's role as a synthetic intermediate has been particularly important in the development of biologically active molecules. Research into 2-hydroxy-1,4-naphthoquinone derivatives, commonly known as lawsone derivatives, has shown the versatility of naphthalene-based scaffolds in medicinal chemistry applications. While this compound differs structurally from these quinone derivatives, it shares the common naphthalene core and demonstrates similar potential for biological activity modulation through strategic functionalization.

Computational studies have provided valuable insights into the reactivity patterns of fluorinated naphthalene aldehydes. Density functional theory investigations of aromatic nucleophilic substitution reactions have examined the mechanistic pathways available to compounds such as 4-fluoro-1-naphthaldehyde and related isomers. These studies have revealed that the positioning of both the fluorine atom and the aldehyde group significantly influences the compound's reactivity, with implications for synthetic strategy development and reaction optimization.

Table 2: Comparative Analysis of Fluorinated Naphthalene Aldehyde Isomers

The research trajectory for this compound continues to evolve with advancing synthetic methodologies and expanding applications. The compound serves as a representative example of how strategic fluorine incorporation can enhance the properties and utility of traditional organic scaffolds. As fluorinated aromatic chemistry continues to advance, compounds such as this compound will likely play increasingly important roles in the development of next-generation pharmaceuticals, advanced materials, and chemical tools for biological research.

Structure

2D Structure

Propriétés

IUPAC Name |

4-fluoronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIQDMXDMSDXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Protection of Hydroxyl Group on Fluorophenol

- Starting from 3-fluorophenol, the phenolic hydroxyl group is protected by alkylation using 2-bromopropane in the presence of potassium carbonate in solvents such as acetonitrile, acetone, tetrahydrofuran, or dimethylformamide.

- This yields 1-fluoro-3-isopropoxybenzene, which serves as a stable intermediate for further functionalization.

Bromination

- The protected fluorophenol derivative is brominated using a bromination reagent to give 1-bromo-2-fluoro-4-isopropoxybenzene.

- This step is conducted in an organic solvent under controlled conditions to ensure regioselectivity.

Grignard Reagent Formation and Formylation

- The bromo compound is converted to a Grignard reagent by reaction with isopropyl magnesium chloride in tetrahydrofuran at low temperatures (-10 to 0 °C).

- The Grignard intermediate is then reacted with dimethylformamide (DMF) to introduce the aldehyde group, producing 2-fluoro-4-isopropoxybenzaldehyde.

Deprotection

- The isopropoxy protecting group is removed by treatment with boron trichloride to yield 2-fluoro-4-hydroxybenzaldehyde.

- This method is characterized by mild reaction conditions, high purity (up to 99.5%), and relatively low cost of raw materials.

Although this example specifically addresses 2-fluoro-4-hydroxybenzaldehyde, the analogous strategy can be adapted to naphthalene derivatives for preparing this compound by choosing appropriate starting materials and reaction conditions.

Organometallic and Radical-Based Functionalization

While direct literature on this compound synthesis via radical cascade or metal-free conditions is limited, related studies on aryl aldehydes suggest potential for radical-induced functionalization:

- Radical annulation methods using 2-(allyloxy)arylaldehydes and oxalates under metal-free conditions have been reported for synthesizing ester-containing chroman-4-ones.

- These methods involve alkoxycarbonyl radicals generated via decarboxylation, which could inspire novel routes for aldehyde introduction on fluorinated naphthalenes.

Comparative Data Table of Preparation Methods

Summary and Research Findings

- The most thoroughly documented preparation method relevant to fluorinated aromatic aldehydes involves protection of phenolic hydroxyls, bromination, Grignard reagent formation, and formylation with DMF, followed by deprotection. This method offers high purity and controlled reaction conditions suitable for scale-up.

- Direct chlorination and formylation of naphthalene derivatives using SOCl2 under inert atmosphere is a classical approach that can be adapted for fluorinated substrates, providing moderate yields.

- Emerging radical-based methods offer innovative pathways for functionalization but require further adaptation and validation for this compound synthesis.

- Overall, the choice of method depends on the availability of starting materials, desired purity, scale, and equipment constraints.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoronaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The fluorine atom can be substituted by other nucleophiles in aromatic nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like methylthiolate ion in polar aprotic solvents such as DMSO are commonly used.

Major Products Formed

Oxidation: 4-Fluoronaphthalene-2-carboxylic acid.

Reduction: 4-Fluoronaphthalene-2-hydroxymethyl.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Fluoronaphthalene-2-carboxaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving naphthalene derivatives.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-fluoronaphthalene-2-carboxaldehyde involves its interaction with various molecular targets. In aromatic nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the formyl group enhances the reactivity of the compound by stabilizing the negatively charged intermediate or transition state formed during the reaction .

Comparaison Avec Des Composés Similaires

Key Differences :

- Substituent Positions : The fluorine atom is at position 4 in both compounds, but the aldehyde group is at position 1 in this isomer versus position 2 in the target compound .

- Physical Properties : 4-Fluoronaphthalene-1-carboxaldehyde is reported as a white crystalline solid, a property likely shared with the 2-carboxaldehyde isomer due to similar molecular symmetry .

- Hazards and Environmental Impact :

Brominated Analog: 4-Bromo-1-fluoro-2-naphthaldehyde

Key Differences :

- Substituents : Contains bromine at position 4 and fluorine at position 1, in contrast to the target compound’s single fluorine at position 4 .

- Safety Data: Focuses on first-aid measures for inhalation exposure, suggesting higher volatility or dust generation compared to non-brominated analogs .

- Chemical Reactivity : The bromine atom may enhance electrophilic substitution reactivity, making it a preferred intermediate in cross-coupling reactions compared to purely fluorinated analogs .

Comparative Data Table

Research Implications

- Synthetic Applications : The position of the aldehyde group (1 vs. 2) may alter regioselectivity in reactions like Friedel-Crafts alkylation or nucleophilic additions.

- Environmental Safety: Fluorinated naphthaldehydes with lower halogen content (e.g., monofluoro vs. bromo-fluoro) may exhibit reduced environmental persistence, though rigorous testing is needed.

Activité Biologique

4-Fluoronaphthalene-2-carboxaldehyde (4-FNCA) is a chemical compound that has garnered attention due to its potential biological activities. This article discusses its antibacterial, anticancer, and other biological effects based on recent research findings.

This compound is characterized by the presence of a fluorine atom on the naphthalene ring, which can influence its chemical reactivity and biological interactions. The structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-FNCA. It has been shown to exhibit significant inhibitory effects against various bacterial strains, particularly those involved in common infections. For instance, a study reported that 4-FNCA demonstrated strong binding affinity towards the enzyme dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria. This inhibition can potentially lead to the development of new antibacterial agents targeting DHPS.

Table 1: Antibacterial Efficacy of 4-FNCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

Anticancer Activity

The anticancer potential of 4-FNCA has also been investigated, particularly in relation to its cytotoxic effects on cancer cell lines. A study evaluated its impact on MDA-MB-231 breast cancer cells, revealing that 4-FNCA induces apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In vitro assays demonstrated that treatment with 4-FNCA resulted in a dose-dependent decrease in cell viability. The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.

Table 2: Cytotoxic Effects of 4-FNCA on Cancer Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase-3 Activation) |

|---|---|---|

| 5 | 90 | Low |

| 10 | 70 | Moderate |

| 20 | 40 | High |

The mechanisms underlying the biological activities of 4-FNCA are multifaceted:

- Enzyme Inhibition : As mentioned, the compound inhibits DHPS, disrupting folate synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic signaling pathways.

- Cell Cycle Arrest : It halts the progression of the cell cycle at specific checkpoints.

Safety and Toxicity Profile

While exploring the therapeutic potential of 4-FNCA, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits low toxicity towards major organs in animal models. Further research is necessary to fully elucidate its safety margins and long-term effects.

Q & A

Q. What are the common synthetic routes for 4-Fluoronaphthalene-2-carboxaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Acylation : Introduce the aldehyde group via formylation of naphthalene derivatives under acidic conditions (e.g., using POCl₃/DMF). Fluorination can follow via electrophilic substitution using F₂ or fluorinating agents like Selectfluor.

- Nucleophilic Substitution : Replace a halogen (e.g., chlorine in 4-chloro derivatives) with fluorine using KF or CsF in polar aprotic solvents (DMF, DMSO) under reflux.

- Optimization Factors : Temperature control (60–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for fluorination) are critical to minimize side reactions (e.g., over-oxidation).

| Reaction | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C | 50–70% | |

| Fluorination | Selectfluor, DMF, 80°C | 60–85% |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine incorporation (δ −110 to −120 ppm) . ¹H/¹³C NMR for aldehyde proton (δ 9.8–10.2 ppm) and aromatic backbone analysis .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 188.06 .

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of fluorine substitution) .

- Cross-Validation : Compare with PubChem/CAS data (e.g., CAS RN 5409-15-4 for analogous chloro derivatives) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data or bioactivity results for this compound derivatives?

Methodological Answer:

- Data Triangulation : Validate NMR/IR spectra against computational models (DFT) and crystallographic data .

- Reproducibility Checks : Repeat experiments under varied conditions (e.g., solvent polarity, temperature) to isolate confounding factors .

- Meta-Analysis : Compare findings with structurally similar compounds (e.g., 4-chloro-1-hydroxynaphthalene-2-carbaldehyde) to identify trends in fluorine’s electronic effects.

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

Methodological Answer:

- Degradation Pathways : Monitor aldehyde oxidation to carboxylic acid using HPLC (retention time shift).

- Storage Conditions : Use amber vials at −20°C under argon to prevent photodegradation and moisture absorption.

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation.

| Stability Factor | Recommended Practice | Evidence |

|---|---|---|

| Light Sensitivity | Amber glassware, dark storage | |

| Thermal Degradation | Storage at −20°C |

Q. How does fluorine substitution impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd/XPhos catalysts at elevated temperatures (100–120°C).

- Directing Effects : The aldehyde group directs electrophilic substitution to the ortho position, enabling regioselective functionalization.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity profiles of fluorinated naphthalene derivatives?

Methodological Answer:

- Source Evaluation : Prioritize peer-reviewed studies over preliminary data (e.g., ATSDR reports over vendor claims).

- Dose-Response Analysis : Compare LD₅₀ values across species (e.g., rodent vs. zebrafish models) to assess interspecies variability.

- Mechanistic Studies : Use in vitro assays (e.g., Ames test) to differentiate genotoxic vs. metabolic toxicity.

Applications in Drug Discovery

Q. What role does this compound play in designing kinase inhibitors?

Methodological Answer:

- Scaffold Functionalization : The aldehyde group serves as a handle for Schiff base formation with amine-containing pharmacophores.

- Fluorine’s Role : Enhances binding affinity via hydrophobic interactions and improves metabolic stability.

- Case Study : Analogous chloro derivatives (e.g., 4-chloro-1-hydroxynaphthalene-2-carboxamide) show IC₅₀ values <1 μM against tyrosine kinases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.